molecular formula C11H11ClO2 B12864096 Methyl (4-chloro-2-vinylphenyl)acetate CAS No. 936098-40-7

Methyl (4-chloro-2-vinylphenyl)acetate

Cat. No.: B12864096
CAS No.: 936098-40-7
M. Wt: 210.65 g/mol
InChI Key: FNGCXELECAXIJV-UHFFFAOYSA-N
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Description

Methyl (4-chloro-2-vinylphenyl)acetate (CAS: 936098-40-7) is an organic compound with the molecular formula C₁₁H₁₁ClO₂ and a molecular weight of 210.66 g/mol . It features a phenyl ring substituted with a chlorine atom at the para position and a vinyl group at the ortho position, linked to a methyl ester moiety. This structural arrangement confers unique reactivity and functional versatility, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science.

Properties

CAS No.

936098-40-7

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

methyl 2-(4-chloro-2-ethenylphenyl)acetate

InChI

InChI=1S/C11H11ClO2/c1-3-8-6-10(12)5-4-9(8)7-11(13)14-2/h3-6H,1,7H2,2H3

InChI Key

FNGCXELECAXIJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Cl)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-chloro-2-vinylphenyl)acetate can be synthesized from 4-vinylbenzeneacetic acid and dimethyl sulfate . The reaction typically involves the esterification of 4-vinylbenzeneacetic acid with dimethyl sulfate under acidic conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of methyl 2-(4-chloro-2-vinylphenyl)acetate may involve large-scale esterification processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-2-vinylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Saturated esters.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Methyl 2-(4-chloro-2-vinylphenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-chloro-2-vinylphenyl)acetate involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, enabling the compound to bind to different biological targets. The chloro group can participate in electrophilic aromatic substitution reactions, further diversifying its reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Positional Isomers and Functional Group Analogues
Compound Name Molecular Formula Substituents/Functional Groups Key Differences from Target Compound References
Methyl (4-chloro-2-iodophenyl)acetate C₁₀H₁₀ClIO₂ Iodo (ortho), chloro (para) Bulkier iodine atom increases steric hindrance and alters electronic properties compared to vinyl group.
Methyl 2-(4-(chloromethyl)phenyl)acetate C₁₀H₁₁ClO₂ Chloromethyl (para) Chloromethyl group offers nucleophilic substitution reactivity, unlike the vinyl group’s π-bond reactivity.
Methyl (4-chloro-2-formylphenyl)acetate C₁₀H₉ClO₃ Formyl (ortho), chloro (para) Formyl group is strongly electron-withdrawing, enhancing electrophilicity compared to the electron-neutral vinyl group.
Methyl 2-(4-cyano-2-fluorophenyl)acetate C₁₀H₇FNO₂ Cyano (para), fluoro (ortho) Fluorine’s electronegativity and cyano’s electron-withdrawing effects differ from vinyl’s conjugation potential.

Key Insights :

  • Substituent Size and Reactivity : Bulky groups (e.g., iodine) hinder reactions requiring spatial access, while smaller groups (e.g., fluoro) facilitate electronic modulation .
  • Electronic Effects: Electron-withdrawing groups (e.g., formyl, cyano) increase the electrophilicity of the aromatic ring, whereas vinyl groups enable conjugation and polymerization .

Backbone and Core Structure Modifications

Table 2: Core Structural Analogues
Compound Name Molecular Formula Core Structure Unique Features References
Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate C₁₆H₁₆O₃ Biphenyl Extended conjugation enhances UV absorption and thermal stability.
Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate C₁₁H₁₃FO₃ Phenoxyacetate Ether linkage increases hydrolytic stability compared to ester-linked vinylphenyl derivatives.
[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate C₁₁H₁₁Cl₂NO₃ Dual chloroacetyl groups Dual reactive sites enable crosslinking applications, unlike mono-functional vinylphenyl compounds.

Key Insights :

  • Conjugation and Stability: Biphenyl systems (e.g., C₁₆H₁₆O₃) exhibit enhanced photophysical properties, whereas phenoxyacetates (e.g., C₁₁H₁₃FO₃) prioritize hydrolytic resistance .
  • Functional Diversity : Multi-functional compounds (e.g., dual chloroacetyl groups) expand synthetic utility in polymer chemistry and drug design .

Key Insights :

  • Pharmaceutical Utility: Amino-substituted derivatives (e.g., C₉H₁₀ClNO₂) show direct bioactivity, whereas vinyl-substituted compounds often serve as synthetic intermediates .
  • Industrial Versatility : Halogenated compounds (e.g., iodine, chlorine) are pivotal in agrochemicals and materials science due to their stability and reactivity .

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